molecular formula C23H21ClN2O6S B11356582 N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11356582
M. Wt: 488.9 g/mol
InChI Key: FFZGXXCKMRGBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dihydrobenzodioxin moiety, a dioxidotetrahydrothiophenyl group, and an oxazole carboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a suitable nucleophile.

    Attachment of the dihydrobenzodioxin moiety: This can be done through a condensation reaction with a dihydrobenzodioxin derivative.

    Incorporation of the dioxidotetrahydrothiophenyl group: This step involves the reaction of a thiophene derivative with an oxidizing agent to form the dioxidotetrahydrothiophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of oxazoline derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Study of its pharmacokinetics and pharmacodynamics to understand its therapeutic potential.

    Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other oxazole derivatives: Compounds containing the oxazole ring but with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H21ClN2O6S/c24-18-4-2-1-3-16(18)13-26(17-7-10-33(28,29)14-17)23(27)19-12-21(32-25-19)15-5-6-20-22(11-15)31-9-8-30-20/h1-6,11-12,17H,7-10,13-14H2

InChI Key

FFZGXXCKMRGBNW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.